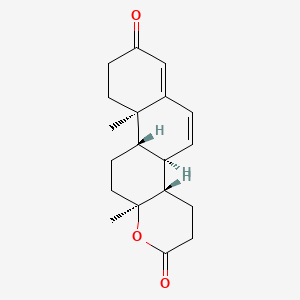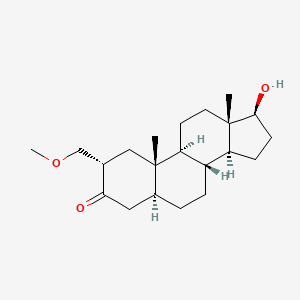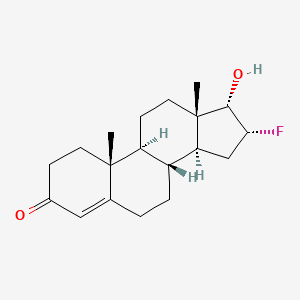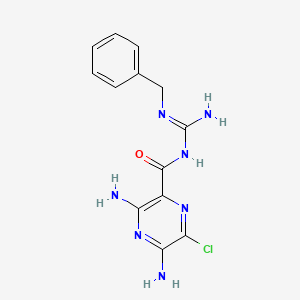
Benzamil
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Benzamil hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound wirkt durch direkte Blockierung des epithelialen Natriumkanals (ENaC), wodurch die Natriumresorption in den distalen gewundenen Tubuli und Sammelrohren der Nieren gehemmt wird . Dies fördert den Verlust von Natrium und Wasser aus dem Körper, ohne Kalium zu verbrauchen . Die molekularen Ziele von this compound umfassen den ENaC und Natrium-Calcium-Austauscher .
Wirkmechanismus
Target of Action
Benzamil, also known as benzyl amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . The ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure . The sodium-calcium exchange is vital for cellular calcium homeostasis .
Mode of Action
This compound acts as a potent blocker of the ENaC and the sodium-calcium exchange . By blocking the ENaC, it inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This promotes the loss of sodium and water from the body, but without depleting potassium . As a sodium-calcium exchange blocker, it can influence calcium levels within cells .
Biochemical Pathways
This compound’s action on the ENaC and sodium-calcium exchange can affect various biochemical pathways. For instance, the inhibition of sodium reabsorption in the kidneys can impact the renin-angiotensin-aldosterone system, a key regulator of blood pressure . Additionally, by blocking the sodium-calcium exchange, it can influence intracellular calcium signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of sodium and water loss from the body without potassium depletion . This can lead to changes in fluid volume and blood pressure. Additionally, by blocking the sodium-calcium exchange, this compound can influence intracellular calcium levels, which may have various downstream effects on cellular functions .
Biochemische Analyse
Biochemical Properties
Benzamil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective and potent blocker of sodium-calcium and sodium-hydrogen channels, which are crucial for maintaining cellular ion homeostasis . This compound inhibits the mechanosensitive cation-selective channel in Xenopus laevis oocytes, demonstrating its ability to modulate ion transport across cell membranes .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In osteosarcoma cells, this compound induces apoptosis by reducing the expression of cell surface integrins and suppressing the phosphorylation and activation of focal adhesion kinase and signal transducer and activator of transcription 3 . Additionally, this compound compromises mitochondrial function and ATP production, leading to decreased cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits sodium-calcium and sodium-hydrogen exchange channels, disrupting ion homeostasis . In osteosarcoma cells, this compound inhibits integrin/focal adhesion kinase/signal transducer and activator of transcription 3 signaling pathways, triggering mitochondrial dysfunction and ATP depletion . This results in the induction of apoptosis and reduced cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in osteosarcoma cells within 24 hours of treatment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in osteosarcoma cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated in animal studies to determine the optimal therapeutic dosage.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate ion transport and cellular homeostasis. It interacts with enzymes and cofactors that modulate sodium-calcium and sodium-hydrogen exchange channels . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation can impact its activity and function. This compound’s ability to inhibit sodium-calcium and sodium-hydrogen exchange channels suggests that it may be localized to regions with high ion transport activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its inhibition of sodium-calcium and sodium-hydrogen exchange channels indicates that it may be localized to the plasma membrane or other ion-transporting organelles .
Vorbereitungsmethoden
. The synthetic route typically involves the following steps:
Starting Material: Amiloride is used as the starting material.
Benzylation: The benzyl group is introduced to the nitrogen of the guanidinium group.
Purification: The product is purified to obtain benzamil hydrochloride.
In industrial production, this compound hydrochloride is prepared by dissolving this compound in methanol, ethanol, or water, followed by heating and sonication as needed to yield a clear solution .
Analyse Chemischer Reaktionen
Benzamil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig vorkommen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Benzamil ist eng verwandt mit Amilorid, einem anderen ENaC-Blocker . Durch die Addition der Benzylgruppe an den Stickstoff der Guanidiniumgruppe wird die Aktivität von this compound im Vergleich zu Amilorid um das Hundertfache erhöht . Weitere ähnliche Verbindungen sind:
Amilorid: Ein weniger potenter ENaC-Blocker im Vergleich zu this compound.
Triamteren: Ein weiterer ENaC-Blocker mit einer anderen chemischen Struktur.
Die Einzigartigkeit von this compound liegt in seiner erhöhten Potenz und Spezifität für den ENaC im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDROGADUISDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183179 | |
| Record name | Benzamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2898-76-2 | |
| Record name | Benzamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of benzamil hydrochloride?
A1: this compound hydrochloride primarily acts by blocking epithelial sodium channels (ENaCs) [, , ]. It exhibits a higher potency for ENaCs compared to amiloride [, ].
Q2: How does this compound hydrochloride affect sodium transport in epithelial cells?
A2: By blocking ENaCs, this compound hydrochloride inhibits the entry of sodium ions (Na+) into epithelial cells. This inhibition disrupts the electrochemical gradient across the epithelium, ultimately affecting various physiological processes, including fluid transport and blood pressure regulation [, , ].
Q3: Besides ENaCs, does this compound hydrochloride interact with other molecular targets?
A3: Yes, research suggests that this compound hydrochloride can also inhibit Na+/Ca2+ exchangers (NCXs) at higher concentrations [, ]. It also displays inhibitory activity on H+, K+-ATPases [].
Q4: How does this compound hydrochloride’s inhibition of Na+/Ca2+ exchangers affect cardiac function?
A4: In a rat model of calcium paradox-induced myocardial dysfunction, this compound hydrochloride protected the heart from damage caused by calcium depletion and repletion. This protective effect is attributed to the inhibition of NCX, suggesting a potential role in mitigating cardiac injury [].
Q5: How does the inhibition of sodium channels in the brain by this compound hydrochloride relate to blood pressure regulation?
A5: Central administration of this compound hydrochloride attenuates several forms of salt-sensitive hypertension in animal models. This effect is linked to the inhibition of sodium channels in the brain, suggesting that these channels play a crucial role in mediating sodium-dependent hypertension [, , ].
Q6: What is the molecular formula and weight of this compound hydrochloride?
A6: The molecular formula of this compound hydrochloride is C16H18ClN7O • HCl, and its molecular weight is 392.28 g/mol.
Q7: Are there any studies investigating the stability of this compound hydrochloride in various formulations?
A7: While specific stability data for various formulations were not provided in the research articles, they highlight that this compound hydrochloride administered via nasal spray or intracerebroventricular infusion effectively inhibits sodium transport in relevant tissues [, , ].
Q8: How do structural modifications of amiloride lead to the development of this compound hydrochloride and how do these modifications affect its activity?
A8: this compound hydrochloride is a benzyl-substituted analog of amiloride. The addition of the benzyl group significantly increases its potency for ENaCs compared to amiloride [, , ].
Q9: Do different amiloride analogs exhibit varying effects on blood pressure, and how does this relate to their selectivity for specific molecular targets?
A9: Yes, studies comparing the effects of this compound hydrochloride, dimethyl amiloride, and 3,4-dichlorothis compound suggest that their antihypertensive effects are likely mediated by inhibition of Na+/Ca2+ exchange rather than Na+ channels in the brain [].
Q10: What is the duration of action of this compound hydrochloride compared to amiloride in inhibiting nasal potential difference (PD) in cystic fibrosis patients?
A10: In a clinical study, this compound hydrochloride demonstrated a significantly longer duration of action (approximately 2.5 times longer) compared to amiloride in inhibiting nasal PD in cystic fibrosis patients [].
Q11: How effective is this compound hydrochloride in attenuating salt-induced hypertension in animal models?
A11: this compound hydrochloride effectively attenuates salt-induced hypertension in various animal models, including Dahl salt-sensitive rats and DOCA-salt treated rats, when administered centrally [, , , ].
Q12: What is the effect of this compound hydrochloride on the chorda tympani nerve response to sodium chloride in rats?
A12: this compound hydrochloride significantly reduces the chorda tympani nerve response to sodium chloride, specifically the component mediated by epithelial sodium channels [, ].
Q13: What is the safety profile of this compound hydrochloride based on preclinical studies?
A14: While the provided articles did not explicitly discuss the detailed safety profile, they mention that this compound hydrochloride administered centrally at low doses was effective in reducing blood pressure in animal models with minimal or no effects on water and sodium balance [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


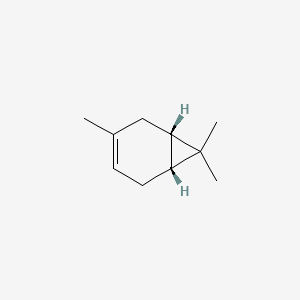

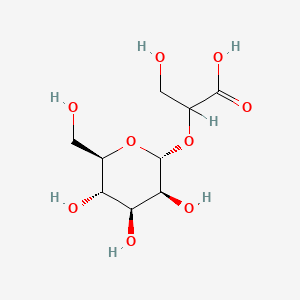
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

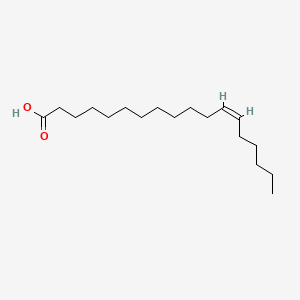



![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
![2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol](/img/structure/B1198331.png)
